1-[(4-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in the literature . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group attached to a pyrido[2,3-d]pyrimidine-2,4-dione core . Further structural analysis would require more specific information or computational modeling.Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role as a potential PARP-1 inhibitor . The exact chemical reactions would depend on the specific conditions and reactants used.Scientific Research Applications
Role in Biological Systems
This compound is a derivative of indole , a heterocyclic compound that is a part of many biologically active compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Activity
Indole derivatives, including this compound, have been reported to exhibit antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-Inflammatory Activity
Indole derivatives are known to have anti-inflammatory properties . This suggests that “1-[(4-fluorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This compound, being an indole derivative, could potentially be used in cancer treatment.
Antioxidant Activity
Indole derivatives are known for their antioxidant properties . This suggests that this compound could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that this compound could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been reported to exhibit antitubercular activity . This suggests that this compound could potentially be used in the treatment of tuberculosis.
Role in DNA Repair Mechanism
This compound is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione , which is involved in DNA repair damage. Therefore, it could potentially be used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13(2)9-11-22-18(24)16-4-3-10-21-17(16)23(19(22)25)12-14-5-7-15(20)8-6-14/h3-8,10,13H,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOCPSWCODSODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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